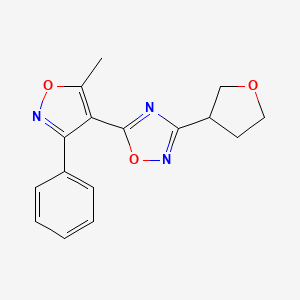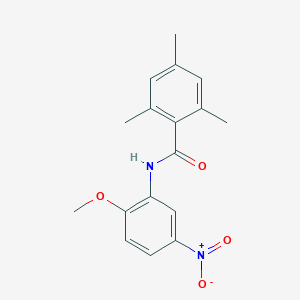![molecular formula C15H19N5O3 B5626232 3-{5-[1-(ethoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5626232.png)
3-{5-[1-(ethoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxadiazole and pyridazine derivatives often involves reactions that can include the use of concentrated acids, such as nitric and trifluoroacetic acids, for the development of high-energy compounds with specific structural features (Ogurtsov et al., 2018). Another approach utilizes reactions between aromatic diazonium salts and active methylene compounds to yield various derivatives, showcasing the versatility in synthesizing oxadiazole and pyridazine frameworks (Abdallah et al., 2007).
Molecular Structure Analysis
The molecular structure of oxadiazole and pyridazine derivatives can exhibit interesting features such as planarity, unusual bond lengths, and angles, as well as strong intermolecular interactions like π-π stacking and hydrogen bonding, contributing to high crystal density and stability. These structural characteristics are crucial for understanding the physical and chemical behavior of these compounds (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole and pyridazine derivatives are diverse and include interactions with different reagents to produce a wide array of heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with various functional groups and biological activities, demonstrating the chemical versatility and potential applications of these derivatives (Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of oxadiazole and pyridazine derivatives, such as crystal density and stability, are closely linked to their molecular structure. The presence of strong intermolecular forces can lead to compounds with high density and potentially high thermal stability, which are important parameters for the development of materials and compounds for specific applications (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of these derivatives, such as reactivity towards various chemical agents and the ability to form diverse heterocyclic compounds, highlight their importance in synthetic chemistry. The ability to undergo various chemical reactions enables the synthesis of compounds with a wide range of chemical structures and potential applications, from materials science to pharmacology (Abdallah et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-1-[4-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-2-22-10-13(21)20-8-5-11(6-9-20)15-17-14(19-23-15)12-4-3-7-16-18-12/h3-4,7,11H,2,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZZYMOWTWQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C2=NC(=NO2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5626150.png)
![N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5626152.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5626164.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5626170.png)

![N-[3-(2,5-dimethylphenoxy)propyl]-N-methylpyrimidin-4-amine](/img/structure/B5626184.png)
![N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5626186.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-(1H-pyrazol-4-yl)butanamide](/img/structure/B5626187.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-2-furyl)benzoyl]piperidine](/img/structure/B5626199.png)
![3-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5626225.png)
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine hydrochloride](/img/structure/B5626239.png)
![1-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5626240.png)

